Home > Products > Screening Compounds P130606 > Didemethyl Mifepristone
Didemethyl Mifepristone - 104004-92-4

Didemethyl Mifepristone

Catalog Number: EVT-393649
CAS Number: 104004-92-4
Molecular Formula: C27H31NO2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N,N-Didesmethylmifepristone” is a derivative of mifepristone . Mifepristone is a synthetic steroid with antiprogestational effects .

Molecular Structure Analysis

The molecular structure of a compound like “N,N-Didesmethylmifepristone” can be determined using techniques such as X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving “N,N-Didesmethylmifepristone” could not be found in the available resources .

Source and Classification

Didemethyl Mifepristone is a derivative of Mifepristone, which is a synthetic steroid known for its antiprogestational properties. Mifepristone is classified as a small molecule drug with applications in medical abortion and the treatment of Cushing's syndrome. The compound has the following characteristics:

  • Chemical Formula: C27H31NO2
  • Molecular Weight: 401.54 g/mol
  • CAS Number: 104004-92-4

As a derivative of Mifepristone, Didemethyl Mifepristone retains some pharmacological properties but may exhibit different biological activities due to its structural modifications .

Synthesis Analysis

The synthesis of Didemethyl Mifepristone typically involves the N-demethylation of Mifepristone. This process can be achieved through various chemical methods:

  1. Chemical Reagents: Common reagents used for N-demethylation include boron tribromide or lithium aluminum hydride.
  2. Reaction Conditions: The reaction often requires controlled temperatures and specific solvent systems to optimize yield and purity.
  3. Purification Techniques: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Didemethyl Mifepristone from by-products.

For instance, one method reported for synthesizing related compounds involves using hydrolysis followed by selective demethylation under acidic conditions to achieve desired derivatives .

Molecular Structure Analysis

Didemethyl Mifepristone's molecular structure is characterized by the removal of two methyl groups from the original Mifepristone structure. This alteration impacts its interaction with biological targets:

  • Structural Features: The compound maintains a steroid backbone similar to Mifepristone but lacks two methyl groups at specific positions.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its binding affinity to progesterone receptors and other target proteins.

The structural differences can influence its pharmacological profile, potentially affecting its efficacy and safety compared to Mifepristone .

Chemical Reactions Analysis

Didemethyl Mifepristone participates in various biochemical reactions that are crucial for its biological activity:

  1. Binding Interactions: It interacts with progesterone receptors, which may lead to antagonistic effects similar to those seen with Mifepristone.
  2. Metabolism: The compound is likely metabolized in the liver through cytochrome P450 enzymes, leading to further active metabolites that could influence its therapeutic effects .

In vitro studies have shown that Didemethyl Mifepristone can modulate the activity of certain enzymes and proteins involved in reproductive processes .

Mechanism of Action

The mechanism of action for Didemethyl Mifepristone primarily revolves around its role as a progesterone receptor antagonist:

  • Receptor Binding: By binding competitively to progesterone receptors, Didemethyl Mifepristone inhibits the effects of progesterone, which is essential for maintaining pregnancy.
  • Impact on Endometrium: This antagonism leads to changes in the endometrial lining, promoting menstruation or abortion when used in appropriate clinical contexts.
  • Cortisol Interaction: Additionally, it may affect glucocorticoid receptors, contributing to its potential use in treating conditions like Cushing's syndrome by blocking cortisol's actions without reducing its production .
Physical and Chemical Properties Analysis

Didemethyl Mifepristone exhibits several notable physical and chemical properties:

  • Solubility: The compound is typically soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: It shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range typical for steroid derivatives .

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Didemethyl Mifepristone has several scientific applications:

  1. Research Tool: As a derivative of Mifepristone, it serves as a valuable tool in research aimed at understanding progesterone receptor biology and developing new antiprogestational agents.
  2. Potential Therapeutics: Its unique properties may allow it to be explored as a treatment option for conditions influenced by progesterone signaling or glucocorticoid activity.
  3. Pharmaceutical Development: It can be utilized in the synthesis of novel compounds aimed at enhancing efficacy or reducing side effects compared to existing therapies.
Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

Didemethyl Mifepristone (CAS 104004-92-4) is a tertiary amine derivative of Mifepristone with the molecular formula C₂₇H₃₁NO₂ and a molecular weight of 401.54 g/mol. Its crystalline structure manifests as a yellow solid with a melting point range of 268–270°C. The compound exhibits limited solubility in aqueous media but dissolves moderately in organic solvents such as chloroform and methanol. Predicted physicochemical parameters include a boiling point of 632.4 ± 55.0°C (at 760 mmHg), density of 1.22 ± 0.1 g/cm³, and pKa of 12.93 ± 0.60. The compound's vapor pressure is exceptionally low (7.29 × 10⁻¹⁷ mmHg at 25°C), indicating low volatility at ambient conditions. Its logP value of 5.50 suggests high lipophilicity, which influences membrane permeability and biological distribution [1] [3].

Table 1: Physicochemical Properties of Didemethyl Mifepristone

PropertyValueConditions/Remarks
Molecular FormulaC₂₇H₃₁NO₂-
Molecular Weight401.54 g/mol-
Melting Point268–270°C-
Boiling Point632.4 ± 55.0°CPredicted
Density1.22 ± 0.1 g/cm³Predicted
SolubilitySlight in CHCl₃, MeOHQualitative assessment
pKa12.93 ± 0.60Predicted
LogP5.50Measure of lipophilicity

Stereochemical Configuration and Isomeric Variations

The stereochemistry of Didemethyl Mifepristone is defined by its 11β,17β-dihydroxy configuration and an estra-4,9-dien-3-one core structure. Systematic nomenclature designates it as (8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, confirming the absolute configuration at four chiral centers (C8, C11, C13, C14, and C17). The 17α-propynyl group and 11β-(4-aminophenyl) substituent are critical for receptor binding. No naturally occurring isomers have been documented, though synthetic pathways could theoretically produce epimers at C11 or C17. Chromatographic analyses (e.g., HPLC) resolve the compound as a single peak under optimized conditions, confirming stereochemical homogeneity in reference standards [1] [3] [5]. The rigidity of the steroidal backbone minimizes conformational flexibility, stabilizing the bioactive conformation for receptor interactions.

Comparative Structural Analysis with Mifepristone and Other Metabolites

Didemethyl Mifepristone is the terminal N-dealkylation metabolite of Mifepristone, formed via sequential demethylation of the parent compound’s dimethylamino group. Key structural differences include:

  • Primary amine functionality: Replacement of Mifepristone’s tertiary 4-(dimethylamino)phenyl group with a 4-aminophenyl moiety (C₂₇H₃₁NO₂ vs. Mifepristone’s C₂₉H₃₅NO₂).
  • Reduced steric bulk: The removal of two methyl groups decreases molecular weight by 28 Da compared to Mifepristone.
  • Electron density redistribution: The primary amine group increases electron donation to the phenyl ring, altering polarity and hydrogen-bonding capacity [1] [2] [5].

Among Mifepristone metabolites, Didemethyl Mifepristone is structurally distinct from N-desmethyl Mifepristone (monodemethylated intermediate) and 22-OH-Mifepristone (hydroxylated at C22). Blood concentration data from pharmacological abortion cases reveal quantifiable levels of Didemethyl Mifepristone (144.5 ng/mL) alongside the parent drug (557.4 ng/mL) and other metabolites, confirming its persistence in vivo [2] [7].

Properties

CAS Number

104004-92-4

Product Name

Didemethyl Mifepristone

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1

InChI Key

MIPBCIAEOBOEKD-YEEPMTPTSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O

Synonyms

(11β,17β)-11-(4-Aminophenyl)-17-hydroxy-17-(1-propyn-1-yl)-estra-4,9-dien-3-one; RU 42848; Didesmethyl Mifepristone;

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.